![molecular formula C14H11N3O3 B15083039 Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B15083039.png)
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a chemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.262 g/mol This compound is known for its unique structure, which includes a nicotinic acid moiety and a benzo[1,3]dioxole ring connected via a methylene-hydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide typically involves the condensation of nicotinic acid hydrazide with benzo[1,3]dioxole-5-carbaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.
Reduction: Reduced forms of the hydrazide linkage.
Substitution: Substituted hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action.
Wirkmechanismus
The mechanism of action of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide involves its interaction with specific molecular targets. In cancer cells, it has been found to induce apoptosis by causing cell cycle arrest at the S phase and activating apoptotic pathways . The compound may also interact with tubulin, disrupting microtubule assembly and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid Hydrazide: A precursor in the synthesis of nicotinic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide.
Benzo[1,3]dioxole-5-carbaldehyde: Another precursor used in the synthesis.
Indole-based Compounds: Similar in their anticancer activity and mechanism of action.
Uniqueness
This compound is unique due to its specific combination of nicotinic acid and benzo[1,3]dioxole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-2-1-5-15-8-11)17-16-7-10-3-4-12-13(6-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-7+ |
InChI-Schlüssel |
GRDUOCQGQPFYBD-FRKPEAEDSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
Löslichkeit |
20 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15082960.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)

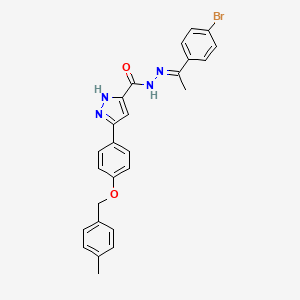

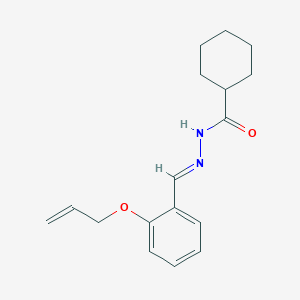

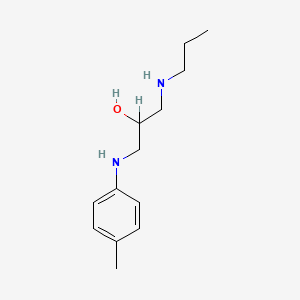
![2-chloro-6-fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B15083037.png)
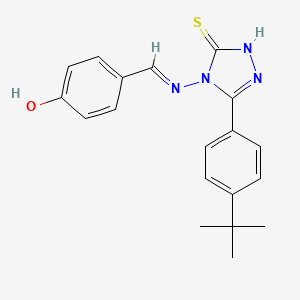
![4-methyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B15083049.png)
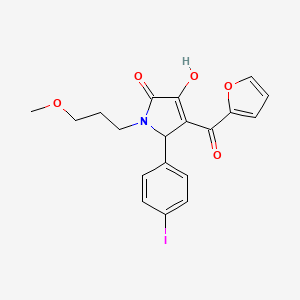
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083059.png)
